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Compound of Interest

Compound Name: N-Undecanoylglycine

Cat. No.: B1216806 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

biological activities of N-Undecanoylglycine and its structurally related analogs. This report

provides a comparative analysis of their interactions with key biological targets, supported by

experimental data and detailed methodologies.

N-acyl amino acids, a class of endogenous lipid signaling molecules, have garnered significant

attention for their diverse physiological roles, including neuromodulation, anti-inflammatory

effects, and regulation of metabolic pathways. Among these, N-Undecanoylglycine (C11:0-

Gly) and its analogs, characterized by varying acyl chain lengths and degrees of saturation,

exhibit a range of biological activities. This guide provides a comparative analysis of their

effects on key protein targets: Fatty Acid Amide Hydrolase (FAAH), G-protein coupled receptor

18 (GPR18), Glycine Transporter 2 (GlyT2), and Peroxisome Proliferator-Activated Receptor

alpha (PPARα), as well as their overall anti-inflammatory properties.

Comparative Biological Activity Data
The biological activity of N-acyl glycines is significantly influenced by the length and saturation

of their fatty acid chain. The following tables summarize the available quantitative data for N-
Undecanoylglycine and its analogs. It is important to note that direct comparative studies for

N-Undecanoylglycine are limited, and the data presented here is compiled from various

sources.
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Compound Target Assay Type
IC50 / EC50
(µM)

Reference

N-

Arachidonoylglyc

ine (C20:4-Gly)

FAAH (rat brain)

Inhibition of

[³H]anandamide

hydrolysis

7.8 ± 1.1 [1]

N-

Arachidonoylglyc

ine (C20:4-Gly)

FAAH (human)

Inhibition of

[³H]anandamide

hydrolysis

> 100 [1]

N-Oleoylglycine

(C18:1-Gly)
GlyT2

Electrophysiolog

y (Xenopus

oocytes)

0.5 [2]

N-

Arachidonoylglyc

ine (C20:4-Gly)

GlyT2

Electrophysiolog

y (Xenopus

oocytes)

9.0 [3]

C18:ω8-Glycine GlyT2

Electrophysiolog

y (Xenopus

oocytes)

0.32 [2]

C16:ω3-Glycine GlyT2

Electrophysiolog

y (Xenopus

oocytes)

0.81

N-

Arachidonoylglyc

ine (C20:4-Gly)

GPR18
β-arrestin

recruitment
No activation

N-

Arachidonoylglyc

ine (C20:4-Gly)

GPR18
Calcium

mobilization

Agonist activity

reported (EC50

varies)

Note: Data for N-Undecanoylglycine is not readily available in comparative studies. The

analogs listed provide a structure-activity relationship context.
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To elucidate the mechanisms of action of N-acyl glycines, it is crucial to understand the

signaling pathways they modulate and the experimental workflows used to assess their activity.
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FAAH Enzyme
(recombinant or tissue homogenate)

Fluorogenic Substrate
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Measure Fluorescence
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Click to download full resolution via product page

Workflow for FAAH Inhibition Assay.
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Putative GPR18 Signaling Pathway.

Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the comparative analysis

of N-Undecanoylglycine and its analogs.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
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This protocol describes a fluorescence-based method to determine the inhibitory potential of

test compounds on FAAH activity.

Materials:

Recombinant human FAAH enzyme

FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

Fluorogenic substrate (e.g., AMC arachidonoyl amide)

Test compounds (N-Undecanoylglycine and analogs) dissolved in a suitable solvent (e.g.,

DMSO)

96-well black microplate

Fluorescence plate reader

Procedure:

Prepare a 1X FAAH Assay Buffer by diluting the 10X stock with pure water.

Dilute the FAAH enzyme to the desired concentration in 1X FAAH Assay Buffer.

Prepare serial dilutions of the test compounds in the solvent.

In the 96-well plate, add the following to triplicate wells:

Blank wells: 190 µL of 1X FAAH Assay Buffer.

Control wells (100% activity): 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH, and

10 µL of solvent.

Inhibitor wells: 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of test

compound dilution.

Pre-incubate the plate at 37°C for 15 minutes.

Initiate the reaction by adding 10 µL of the fluorogenic substrate to all wells.
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Immediately measure the fluorescence intensity at an excitation wavelength of 340-360 nm

and an emission wavelength of 450-465 nm.

Continue to measure the fluorescence at regular intervals for 15-30 minutes.

Calculate the rate of reaction for each well.

Determine the percent inhibition for each concentration of the test compound relative to the

control wells.

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the

compound concentration and fitting the data to a sigmoidal dose-response curve.

GPR18 β-Arrestin Recruitment Assay
This protocol outlines a cell-based assay to measure the recruitment of β-arrestin to GPR18

upon ligand binding, a hallmark of GPCR activation.

Materials:

PathHunter® CHO-K1 GPR18 β-Arrestin cell line (or equivalent)

Cell culture medium and supplements

Test compounds (N-Undecanoylglycine and analogs)

Reference agonist (if available)

PathHunter® Detection Reagents

384-well white, solid-bottom cell culture plates

Luminometer

Procedure:

Culture the PathHunter® GPR18 cells according to the supplier's instructions.

Harvest and resuspend the cells in the appropriate assay medium.
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Dispense the cell suspension into the 384-well plates.

Incubate the plates overnight at 37°C in a CO2 incubator.

Prepare serial dilutions of the test compounds and reference agonist.

Add the compound dilutions to the respective wells and incubate for the recommended time

(e.g., 90 minutes) at 37°C.

Allow the plates to equilibrate to room temperature.

Prepare the PathHunter® Detection Reagent according to the manufacturer's protocol.

Add the detection reagent to each well.

Incubate at room temperature for 60 minutes.

Measure the chemiluminescence using a plate-reading luminometer.

Plot the relative light units (RLU) against the logarithm of the compound concentration and

determine the EC50 value.

GlyT2 Inhibition Assay (Electrophysiology)
This protocol describes the use of two-electrode voltage clamp electrophysiology in Xenopus

laevis oocytes to measure the inhibitory effect of compounds on GlyT2 activity.

Materials:

Xenopus laevis oocytes

cRNA for human GlyT2

ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

Glycine stock solution

Test compounds (N-Undecanoylglycine and analogs)
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Two-electrode voltage clamp setup

Procedure:

Inject the GlyT2 cRNA into the oocytes and incubate for 2-4 days to allow for protein

expression.

Place an oocyte in the recording chamber and perfuse with ND96 solution.

Clamp the oocyte at a holding potential of -60 mV.

Apply a saturating concentration of glycine (e.g., 1 mM) to elicit a maximal current response.

Wash the oocyte with ND96 solution until the current returns to baseline.

Perfuse the oocyte with a solution containing the test compound for a set period.

Co-apply the glycine solution with the test compound and record the current.

Wash out the compound and glycine.

Repeat steps 6-8 for a range of compound concentrations.

Express the current in the presence of the compound as a percentage of the control glycine-

induced current.

Determine the IC50 value by plotting the percent inhibition against the logarithm of the

compound concentration.

PPARα Activation Assay (Luciferase Reporter Assay)
This protocol details a cell-based luciferase reporter assay to quantify the activation of PPARα

by test compounds.

Materials:

A suitable cell line (e.g., HepG2)

Expression plasmid for human PPARα
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Luciferase reporter plasmid containing a PPAR response element (PPRE)

Transfection reagent

Cell culture medium

Test compounds (N-Undecanoylglycine and analogs)

Reference PPARα agonist (e.g., GW7647)

Luciferase assay reagent

Luminometer

Procedure:

Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter

plasmid.

Plate the transfected cells in a 96-well white, clear-bottom plate and allow them to attach

overnight.

Prepare serial dilutions of the test compounds and the reference agonist.

Replace the culture medium with medium containing the compound dilutions.

Incubate the cells for 24 hours.

Remove the medium and lyse the cells.

Add the luciferase assay reagent to the cell lysate.

Measure the luminescence using a luminometer.

Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to

total protein concentration.

Calculate the fold activation relative to the vehicle control.
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Determine the EC50 value by plotting the fold activation against the logarithm of the

compound concentration.

Conclusion
The biological activity of N-Undecanoylglycine and its analogs is a promising area of research

with potential therapeutic applications in pain, inflammation, and metabolic disorders. The

structure of the N-acyl chain plays a critical role in determining the potency and selectivity of

these compounds for their respective targets. While N-arachidonoylglycine is the most studied

member of this class, further research focusing on a systematic comparison of analogs with

varying chain lengths, including N-Undecanoylglycine, is necessary to fully elucidate their

structure-activity relationships and therapeutic potential. The experimental protocols provided in

this guide offer a robust framework for conducting such comparative analyses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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